molecular formula C16H13N3O2 B15167278 N-Benzyl-8-nitroquinolin-2-amine CAS No. 879343-61-0

N-Benzyl-8-nitroquinolin-2-amine

Cat. No.: B15167278
CAS No.: 879343-61-0
M. Wt: 279.29 g/mol
InChI Key: KLAOCKREZHHZEO-UHFFFAOYSA-N
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Description

N-Benzyl-8-nitroquinolin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C16H13N3O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-8-nitroquinolin-2-amine typically involves the nitration of quinoline derivatives followed by benzylation. One common method involves the reaction of 8-nitroquinoline with benzyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-8-nitroquinolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Benzyl-8-nitroquinolin-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    8-Nitroquinoline: Shares the nitroquinoline core but lacks the benzyl group.

    N-Benzylquinolin-2-amine: Lacks the nitro group but has the benzyl and quinoline core.

    8-Aminoquinoline: The nitro group is reduced to an amino group.

Uniqueness

N-Benzyl-8-nitroquinolin-2-amine is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

879343-61-0

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-benzyl-8-nitroquinolin-2-amine

InChI

InChI=1S/C16H13N3O2/c20-19(21)14-8-4-7-13-9-10-15(18-16(13)14)17-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18)

InChI Key

KLAOCKREZHHZEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2

Origin of Product

United States

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